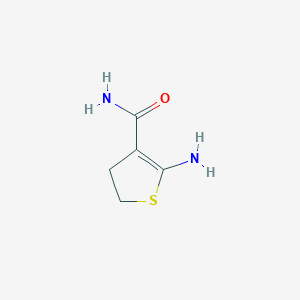

2-Amino-4,5-dihydrothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

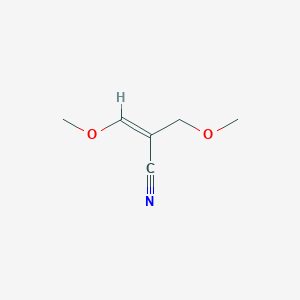

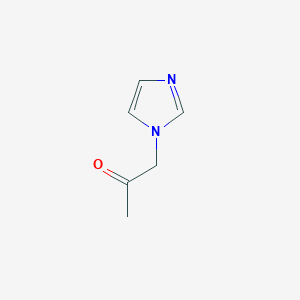

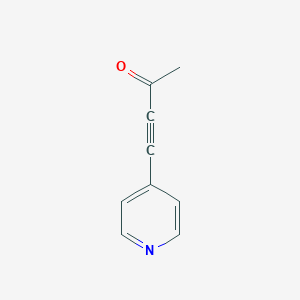

The synthesis of 2-Amino-4,5-dihydrothiophene-3-carboxamide involves base-catalyzed reactions of phenacyl thiocyanate with 3-(het)aryl-2-cyanoprop-2-enethioamides . Another method involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or by the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .Molecular Structure Analysis

The molecular structure of 2-Amino-4,5-dihydrothiophene-3-carboxamide is characterized by a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains an amino group (-NH2) and a carboxamide group (-CONH2) .Chemical Reactions Analysis

One of the key reactions involving 2-Amino-4,5-dihydrothiophene-3-carboxamide is the Mannich-type reaction, which leads to the formation of new hexahydrothieno[2,3-d]pyrimidines . This reaction involves the prepared dihydrothiophenes with HCHO and RNH2 under noncatalyzed conditions .Mécanisme D'action

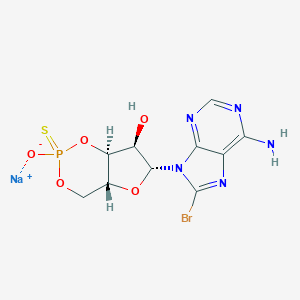

While the exact mechanism of action of 2-Amino-4,5-dihydrothiophene-3-carboxamide is not specified in the search results, compounds based on the 2-aminothiophene structural motif show a broad range of biological properties and were recognized as potent pan-serotype dengue virus inhibitors, antitubercular agents, allosteric modulators of the A1 adenosine receptor (A1R), antimicrobials, antiproliferative inhibitors of polymerase, GluR6-antagonists, influenza virus and protein-tyrosine phosphatase 1B (PTP1B) inhibitors .

Orientations Futures

2-Amino-4,5-dihydrothiophene-3-carboxamide and related molecules are of particular interest, especially within the realm of medicinal chemistry . They show a broad range of biological properties and have potential applications in the treatment of various diseases . Moreover, 2-aminothiophenes might find an application in the preparation of functional materials such as electrochemically color switching azomethines, liquid crystalline materials, oligothiophene-BODIPY hybrids as NIR dyes, organic photovoltaic cells, azodyes, nonlinear optical materials, and azomethine-bridged polythiopheneferrocenes .

Propriétés

IUPAC Name |

5-amino-2,3-dihydrothiophene-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c6-4(8)3-1-2-9-5(3)7/h1-2,7H2,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEIGLWKBYXZAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=C1C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564821 |

Source

|

| Record name | 2-Amino-4,5-dihydrothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5-dihydrothiophene-3-carboxamide | |

CAS RN |

133036-77-8 |

Source

|

| Record name | 2-Amino-4,5-dihydrothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)

![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)